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The table below summarizes the key parameters and findings from a 52-week oral toxicity study in

cynomolgus monkeys (Macaca fascicularis), which is the most relevant study for your request [1].

Parameter Details

Animal Model Cynomolgus monkeys (Macaca fascicularis) [1]

Administration Route Oral [1]

Dosage Levels 6, 12, and 24 mg/kg/day [1]

Dosing Frequency Once daily [1]

Study Duration 52 weeks [1]

Primary Observation Inhibition of gastric acid secretion [1]

Reported Outcome The drug "can play a role in inhibiting gastric acid secretion" [1].

Experimental Protocol for Oral Primate Study
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While the search results do not provide a complete step-by-step protocol, the following methodology can be

reconstructed from the available data for a long-term oral administration study in primates [1]:

Test Article Formulation

Compound: Soraprazan [1].
Formulation Preparation: The specific vehicle used is not detailed in the available sources.

For in-life administration, the compound must be dissolved or suspended in an appropriate,
biocompatible solvent for oral gavage.

Animal Husbandry and Group Allocation

Species: Cynomolgus monkeys (Macaca fascicularis) [1].
Housing: Standard laboratory housing conditions should be maintained with a controlled light-

dark cycle (e.g., 12 hours light/12 hours dark) and ad libitum access to food and water [2].
Grouping: Animals are typically assigned to different experimental groups, including:

Treatment Groups: Receiving Soraprazan at 6, 12, and 24 mg/kg/day.
Control Group: Receiving the vehicle only.

Dosing and Monitoring

Administration: The test article is administered orally via gavage, once daily [1].
Duration: The dosing regimen is continued for 52 weeks [1].

In-Life Observations: Daily monitoring for signs of morbidity, behavioral changes, and clinical
symptoms. Body weight and food consumption are measured and recorded at regular intervals.

Endpoint Analysis

Primary Efficacy Assessment: Measurement of gastric acid secretion inhibition, likely through
established physiological or biochemical markers [1].

Toxicology Assessment: At the end of the study, animals are euthanized, and a full necropsy
is performed. This includes gross pathological examination and histopathological analysis of

major organs to assess potential toxicity.

Contextual Information on Soraprazan

The following diagrams and information provide crucial context for Soraprazan's mechanism and its

repurposing for a new therapeutic area.
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Figure 1. Soraprazan's original mechanism as a gastric acid inhibitor.
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Figure 2. Soraprazan (Remofuscin) repurposed for Stargardt disease.

Original Indication and Mechanism: Soraprazan was initially developed as a potassium-

competitive acid blocker (P-CAB) [3] [1]. It is a potent, reversible inhibitor of the gastric H+/K+-

ATPase (proton pump) in parietal cells, with an IC₅₀ of 0.19 µM in isolated gastric glands [1]. It binds

competitively to the potassium site of the pump, thereby inhibiting the final step of gastric acid

secretion [1].

Drug Repurposing as Remofuscin: The international non-proprietary name for the drug remains

Soraprazan, but it has been renamed Remofuscin for its application in ophthalmology [4]. It has been

granted orphan drug designation in both the USA and Europe for the treatment of Stargardt disease

(STGD1) [2].
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New Mechanism of Action: Research has revealed that Remofuscin can selectively bind to pigments

(lipofuscin, melanin, and melanolipofuscin) in the retinal pigment epithelium (RPE) and effectively

remove accumulated lipofuscin, a toxic autofluorescent material [2] [5]. This process, termed

"lipofuscinolysis," is the basis for its investigation in treating retinal degenerative diseases like

Stargardt disease and dry Age-related Macular Degeneration (AMD) [5].

Current Clinical Trial: Based on this new mechanism, an oral formulation of the drug (Remofuscin)

is being evaluated in a multi-national, Phase II, double-masked, placebo-controlled proof-of-concept

trial known as the STArgardt Remofuscin Treatment Trial (STARTT) [4]. This trial is investigating

the safety and efficacy of a 20 mg oral dose of Remofuscin administered for 24 months to patients with

genetically confirmed STGD1 [4].

Research Implications and Notes

Focus on Toxicology: The primate study's primary focus was likely on long-term toxicology and

safety, which is a critical step before human clinical trials for the original gastrointestinal indication.
Route of Administration: For the ophthalmic indication, both oral and intravitreal injection routes are

being explored. The STARTT clinical trial uses an oral formulation [4], while preclinical mouse model
studies often use intravitreal injection to achieve direct local exposure [2].

Data Gaps: The available search results confirm the existence and basic parameters of the primate
oral study but do not provide exhaustive raw data on pharmacokinetics (e.g., Cmax, Tmax, AUC, half-

life) or detailed histopathological findings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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